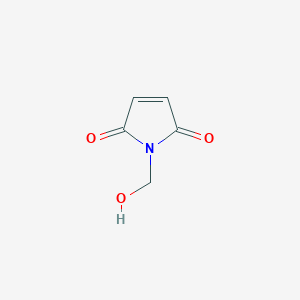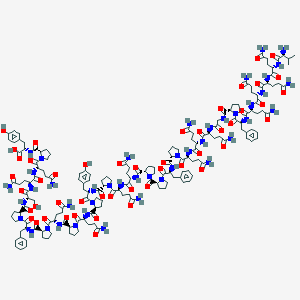
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine (PBB-PC) is a synthetic phospholipid that has been extensively studied for its potential applications in various fields of scientific research. It is a modified version of natural phosphatidylcholine, which is a major component of cell membranes. PBB-PC has been shown to have unique properties that make it a valuable tool for investigating biological processes and developing new therapies.
Wirkmechanismus
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine is thought to exert its effects through interactions with cell membranes. It has been shown to alter the physical properties of membranes, including fluidity and permeability, which can affect cellular processes such as signaling and transport. 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has also been shown to modulate the activity of membrane-associated enzymes and ion channels.
Biochemische Und Physiologische Effekte
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of phospholipase A2, an enzyme involved in inflammation and lipid metabolism. Additionally, 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been shown to have anti-tumor activity in vitro and in vivo. 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has several advantages for use in laboratory experiments. It is a stable and well-characterized compound that can be easily synthesized and modified. 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine is also highly biocompatible and non-toxic, making it suitable for use in cell and animal studies. However, one limitation of 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine is its relatively high cost compared to other phospholipids.
Zukünftige Richtungen
There are several potential future directions for research involving 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine. One area of interest is the development of new drug delivery systems using 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine as a carrier. Another potential application is the use of 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine as an imaging agent for diagnostic purposes. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine.
Synthesemethoden
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine can be synthesized through a multistep process involving the reaction of palmitoyl chloride with benzoyl chloride followed by the reaction with phosphatidylcholine. The final product is purified through chromatography and characterized using various analytical techniques such as HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been used extensively in scientific research for various applications. It has been used as a probe to study the structure and function of cell membranes, including the effects of lipid composition on membrane properties. 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has also been used as a drug delivery vehicle, as it can be modified to target specific cells or tissues. Additionally, 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been used in the development of new imaging agents for diagnostic purposes.
Eigenschaften
CAS-Nummer |
103583-11-5 |
|---|---|
Produktname |
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine |
Molekularformel |
C38H58NO9P |
Molekulargewicht |
721.9 g/mol |
IUPAC-Name |
[(2R)-2-(4-benzoylbenzoyl)oxy-3-hexadecanoyloxypropyl] 2-[tris(tritritiomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C38H58NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-36(40)45-30-35(31-47-49(43,44)46-29-28-39(2,3)4)48-38(42)34-26-24-33(25-27-34)37(41)32-21-18-17-19-22-32/h17-19,21-22,24-27,35H,5-16,20,23,28-31H2,1-4H3/t35-/m1/s1/i2T3,3T3,4T3 |
InChI-Schlüssel |
BQFHKXKKCMCMST-JACXTXNKSA-N |
Isomerische SMILES |
[3H]C([3H])([3H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C([3H])([3H])[3H])C([3H])([3H])[3H] |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
103583-11-5 |
Synonyme |
1-palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine 1-PBBPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)